molecular formula C40H42N8O9S B12368558 2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid

2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid

Cat. No.: B12368558
M. Wt: 810.9 g/mol
InChI Key: JXYIWKOZPDUOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid is a complex organic compound with a diverse range of applications in scientific research. This compound features multiple functional groups, including sulfonamide, pyrimidine, ether, and azo groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then coupled through various reactions such as nucleophilic substitution, diazotization, and coupling reactions. The reaction conditions often include controlled temperatures, pH adjustments, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the azo group, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the azo group can produce corresponding amines.

Scientific Research Applications

2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, while the azo group may undergo reduction to form active amines that interact with cellular components. The pyrimidine moiety can also participate in hydrogen bonding and π-π interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-hydroxyanisole: A compound with similar tert-butyl and aromatic structures, used as an antioxidant.

    tert-Butyloxycarbonyl-protected amino acids: Compounds with tert-butyl groups used in peptide synthesis.

Uniqueness

2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C40H42N8O9S

Molecular Weight

810.9 g/mol

IUPAC Name

2-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C40H42N8O9S/c1-25-24-42-39(45-36(25)43-29-6-5-7-32(22-29)58(54,55)48-40(2,3)4)44-27-12-15-31(16-13-27)56-20-21-57-34-17-14-30(23-33(34)38(52)53)47-46-28-10-8-26(9-11-28)37(51)41-19-18-35(49)50/h5-17,22-24,48H,18-21H2,1-4H3,(H,41,51)(H,49,50)(H,52,53)(H2,42,43,44,45)

InChI Key

JXYIWKOZPDUOJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCOC4=C(C=C(C=C4)N=NC5=CC=C(C=C5)C(=O)NCCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.